Orthogonal Handles vs. Bromo-Analogs
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate provides three synthetically addressable sites on a single thieno[2,3-c]pyridine scaffold: a 4-position bromine for Suzuki-Miyaura and other transition metal-catalyzed cross-coupling reactions, a 2-position ethyl ester amenable to hydrolysis, transesterification, or amide bond formation, and the electron-deficient pyridine nitrogen for metal coordination or hydrogen bonding interactions [1]. In contrast, the closest structural analogs—4-bromothieno[2,3-c]pyridine (CAS 1296224-08-2), 3-bromothieno[2,3-c]pyridine (CAS 28783-17-7), and 2-bromothieno[2,3-c]pyridine (CAS 756477-36-8)—each contain only a bromine atom on the core scaffold without the ester functionality . This functional deficit eliminates the capacity for orthogonal diversification and mandates additional synthetic steps to introduce a carboxylic acid equivalent for further elaboration.
Comparators: 2 handles (Br, pyridine N)
| Evidence Dimension | Number of synthetically orthogonal functional handles |
|---|---|
| Target Compound Data | 3 (4-position Br, 2-position ethyl ester, pyridine N) |
| Comparator Or Baseline | 4-Bromothieno[2,3-c]pyridine (CAS 1296224-08-2), 3-Bromothieno[2,3-c]pyridine (CAS 28783-17-7), 2-Bromothieno[2,3-c]pyridine (CAS 756477-36-8) |
| Quantified Difference | Target: 3 orthogonal handles; Comparators: 2 handles (Br + pyridine N only; no ester) |
| Conditions | Structural analysis based on molecular formula and functional group composition |
Why This Matters
The presence of both bromine and ester groups enables sequential, orthogonal derivatization without protection/deprotection steps, reducing synthetic step count and improving overall yield efficiency for complex target molecule synthesis.
- [1] Kuujia. Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1809004-78-1). Product Information. 2023. View Source
